[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol
Overview
Description
[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a pyrrolidine ring, a piperidine moiety, and a fluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Coupling of the piperidine moiety using amide bond formation or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the fluorophenyl group to a fluorocyclohexyl group.
Substitution: Nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Use of reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: Known for their biological activity and use in medicinal chemistry.
Piperidine derivatives: Commonly used in pharmaceuticals for their ability to interact with biological targets.
Fluorophenyl compounds: Valued for their stability and unique electronic properties.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN4O/c1-28-21(17-30)14-18(24(28)22-7-2-3-8-23(22)25)15-27-19-9-12-29(13-10-19)16-20-6-4-5-11-26-20/h2-8,11,18-19,21,24,27,30H,9-10,12-17H2,1H3/t18-,21+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOFGSIOARUDHV-UTSGNWPNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1C2=CC=CC=C2F)CNC3CCN(CC3)CC4=CC=CC=N4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@@H]([C@@H]1C2=CC=CC=C2F)CNC3CCN(CC3)CC4=CC=CC=N4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301105262 | |
Record name | rel-(2R,4S,5S)-5-(2-Fluorophenyl)-1-methyl-4-[[[1-(2-pyridinylmethyl)-4-piperidinyl]amino]methyl]-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301105262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212364-76-5 | |
Record name | rel-(2R,4S,5S)-5-(2-Fluorophenyl)-1-methyl-4-[[[1-(2-pyridinylmethyl)-4-piperidinyl]amino]methyl]-2-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212364-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,4S,5S)-5-(2-Fluorophenyl)-1-methyl-4-[[[1-(2-pyridinylmethyl)-4-piperidinyl]amino]methyl]-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301105262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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